tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride
Description
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride is a carbamate-protected amine derivative with a cyclohexyl backbone. It serves as a key intermediate in pharmaceutical synthesis, particularly for drug candidates requiring rigid, lipophilic scaffolds. The tert-butyl carbamate (Boc) group provides stability during synthetic processes, while the cyclohexyl moiety enhances steric bulk and influences solubility and pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12;/h4-9,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLHCZOBNMYVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-aminocyclohexylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl carbamate+1-aminocyclohexylmethanol→tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Chemical Synthesis
Protecting Group in Peptide Synthesis
One of the primary applications of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride is as a protecting group in peptide synthesis. Protecting groups are crucial in organic synthesis as they prevent unwanted reactions during multi-step processes. The use of this compound allows for selective functionalization of amino acids, thereby facilitating the synthesis of complex peptides and proteins.
Organic Synthesis Processes
Beyond peptide synthesis, this compound is also utilized in various organic synthesis processes. It serves as an intermediate or precursor in the formation of more complex organic molecules, enabling chemists to develop new compounds with desired properties.
Biological Applications
Enzyme Inhibition and Protein Modification
Research has shown that this compound may play a role in enzyme inhibition and protein modification. Its structure allows it to interact with specific enzymes, potentially altering their activity. This property is particularly valuable in biochemical research where modulation of enzyme function is required .
Therapeutic Potential
The compound is being explored for its potential therapeutic applications, including its role as a drug precursor or intermediate. For instance, it can be involved in the synthesis of pharmaceutical agents that target various diseases through enzyme inhibition mechanisms .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its ability to act as a versatile building block makes it valuable for creating compounds with specific functionalities required in various industries .
Case Study 1: Peptide Synthesis
In a study focused on peptide synthesis, researchers utilized this compound as a protecting group for specific amino acids. The results demonstrated successful incorporation into the final peptide structure with high yields and purity, highlighting its effectiveness as a protecting agent.
Case Study 2: Enzyme Inhibition
Another study investigated the compound's role in inhibiting a specific enzyme involved in metabolic pathways. The findings indicated that the compound effectively reduced enzyme activity, suggesting potential applications in drug design aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Table 2: Functional and Pharmacological Implications
Biological Activity
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride, with the molecular formula C₁₂H₂₄N₂O₂·HCl, is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The compound features a tert-butyl group attached to a carbamate moiety, which enhances its lipophilicity and stability in biological systems. Its structural formula is represented as follows:
- Molecular Weight : 228.33 g/mol
- CAS Number : 2306278-10-2
- IUPAC Name : tert-butyl ((1-aminocyclohexyl)methyl)carbamate hydrochloride
The presence of the aminocyclohexyl group suggests potential interactions with various biological targets, particularly in the central nervous system.
Pharmacological Profile
Research indicates that this compound exhibits several bioactive properties:
- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic effects, potentially modulating pain pathways through interaction with neurotransmitter systems.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism of action involves interaction with specific molecular targets such as receptors and enzymes involved in neurotransmission and metabolic processes. It may act as an inhibitor or modulator of these targets, influencing various biochemical pathways.
Interaction Studies
Interaction studies have revealed that this compound can bind to proteins and nucleic acids, affecting cellular processes such as signal transduction and metabolic regulation. Understanding these interactions is crucial for elucidating its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-methyl-N-(1-aminocyclohexyl)methylcarbamate | Similar carbamate structure | Methyl substitution affects bioactivity |
| Ethyl N-(1-aminocyclohexyl)methylcarbamate | Ethyl group instead of tert-butyl | Different solubility properties |
| Benzyl N-(1-aminocyclohexyl)methylcarbamate | Aromatic substitution on nitrogen | Potentially different pharmacokinetics |
This comparison highlights how the unique tert-butyl group may enhance the compound's lipophilicity and overall pharmacological profile compared to its analogs.
Case Study 1: Analgesic Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response when compared to control groups. The findings suggest a potential mechanism involving modulation of opioid receptors.
Case Study 2: Anti-inflammatory Activity
In vitro assays indicated that the compound effectively inhibited pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride, and how can purity be validated?
Methodological Answer:
Synthesis typically involves a multi-step process starting with the protection of the amine group using tert-butyl carbamate (Boc) chemistry. Key steps include:
- Amine Protection : Reacting 1-aminocyclohexylmethanol with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere, catalyzed by DMAP or triethylamine .
- Hydrochloride Formation : The Boc-protected intermediate is treated with HCl in dioxane or ethyl acetate to yield the hydrochloride salt .
Purity Validation : - Chromatography : HPLC or LC-MS with a C18 column (acetonitrile/water gradient) to assess purity (>97%) .
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and absence of side products .
Advanced: How can computational methods predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
Computational approaches integrate quantum mechanics (QM) and molecular dynamics (MD):
- Reaction Path Search : Tools like GRRM or Gaussian explore potential energy surfaces to identify transition states and intermediates, predicting degradation pathways (e.g., acid-catalyzed Boc deprotection) .
- Solubility/Stability Modeling : COSMO-RS simulations assess solubility in solvents like DMSO or ethanol, while DFT calculations predict hydrolytic stability under acidic/basic conditions .
- Validation : Experimental data (e.g., kinetic studies) are fed back into computational models to refine accuracy .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O of carbamate) and 3300 cm⁻¹ (N-H of ammonium hydrochloride) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ matching the theoretical mass .
Advanced: How do structural modifications influence the compound’s bioactivity, and what methods assess this?
Methodological Answer:
- Modification Strategies :
- Bioactivity Assessment :
Basic: What are the key safety protocols for handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced: What strategies resolve contradictions in experimental data regarding the compound’s reactivity?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
